(R,S)-Fmoc-3-amino-2-(naphthalen-2-yl)-propionic acid
Overview
Description
(R,S)-Fmoc-3-amino-2-(naphthalen-2-yl)-propionic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions. The presence of the naphthalene ring adds unique properties to the compound, making it useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-Fmoc-3-amino-2-(naphthalen-2-yl)-propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-naphthol and amino acids.
Fmoc Protection: The amino group of the amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with 2-naphthol using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in large reactors.
Automated Systems: Automated systems are employed for the addition of reagents and monitoring of reaction conditions.
Purification: Industrial purification methods such as large-scale chromatography or crystallization are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(R,S)-Fmoc-3-amino-2-(naphthalen-2-yl)-propionic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide coupling reactions with carboxyl groups of other amino acids or peptides.
Substitution Reactions: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling Reagents: DCC, DIC, and DMAP are frequently used in coupling reactions.
Substitution Reagents: Nitrating agents like nitric acid or sulfonating agents like sulfuric acid are used for electrophilic substitution on the naphthalene ring.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptides: Coupling reactions result in the formation of peptides.
Substituted Naphthalenes: Electrophilic substitution reactions yield various substituted naphthalene derivatives.
Scientific Research Applications
(R,S)-Fmoc-3-amino-2-(naphthalen-2-yl)-propionic acid has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides and peptidomimetics due to its Fmoc protecting group.
Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to other biomolecules.
Fluorescent Probes: The naphthalene ring imparts fluorescence, making it useful in the development of fluorescent probes for biological imaging.
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of (R,S)-Fmoc-3-amino-2-(naphthalen-2-yl)-propionic acid primarily involves its role in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptides. The naphthalene ring can interact with various molecular targets, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Fmoc-3-amino-2-(phenyl)-propionic acid: Similar structure but with a phenyl ring instead of a naphthalene ring.
Fmoc-3-amino-2-(indole)-propionic acid: Contains an indole ring, offering different properties and applications.
Fmoc-3-amino-2-(pyridyl)-propionic acid: Features a pyridyl ring, providing unique reactivity and uses.
Uniqueness
(R,S)-Fmoc-3-amino-2-(naphthalen-2-yl)-propionic acid is unique due to the presence of the naphthalene ring, which imparts distinct fluorescence properties and enhances its utility in biological imaging and fluorescent probe development. The compound’s structure allows for versatile applications in peptide synthesis, bioconjugation, and drug development, making it a valuable tool in scientific research.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-naphthalen-2-ylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO4/c30-27(31)25(20-14-13-18-7-1-2-8-19(18)15-20)16-29-28(32)33-17-26-23-11-5-3-9-21(23)22-10-4-6-12-24(22)26/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJNXALXMHWGMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301136906 | |
Record name | 2-Naphthaleneacetic acid, α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301136906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310680-30-8 | |
Record name | 2-Naphthaleneacetic acid, α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310680-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthaleneacetic acid, α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301136906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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